3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

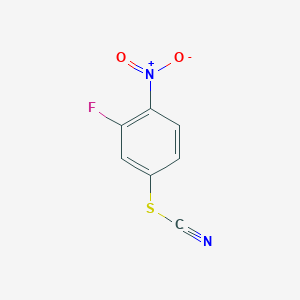

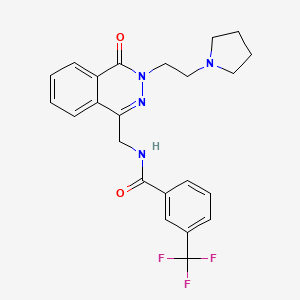

The compound “3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic aromatic organic compound . This ring is attached to a 4-chlorophenyl group and a cyclopentyl group. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzoxazole ring, possibly through a cyclization reaction, followed by the attachment of the 4-chlorophenyl and cyclopentyl groups . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzoxazole ring, which is aromatic and therefore contributes to the compound’s stability . The 4-chlorophenyl and cyclopentyl groups would be expected to project from this ring, possibly influencing the compound’s overall shape and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole ring and the 4-chlorophenyl and cyclopentyl groups . The benzoxazole ring is aromatic and therefore relatively stable, but it may undergo reactions at the nitrogen and oxygen atoms . The chlorine atom in the 4-chlorophenyl group could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the benzoxazole ring could contribute to its stability and possibly its solubility in certain solvents . The 4-chlorophenyl and cyclopentyl groups could influence properties like melting point, boiling point, and density .Mécanisme D'action

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide acts as an inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine neurons in the reward pathway. This decrease in activity is thought to reduce the reinforcing effects of drugs of abuse, making it easier for individuals to quit using them.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA in the brain, reduce the activity of dopamine neurons in the reward pathway, and decrease the reinforcing effects of drugs of abuse. It has also been shown to have anxiolytic and anticonvulsant effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide is its specificity for GABA transaminase. This makes it a useful tool for studying the role of GABA in addiction and other neurological disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are a number of potential future directions for research on 3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide. One area of interest is its potential as a treatment for other neurological disorders, such as anxiety and depression. Another area of interest is its potential as a tool for studying the role of GABA in the brain. Finally, there is interest in developing more soluble analogs of this compound that can be administered more easily in vivo.

In conclusion, this compound is a synthetic compound that has shown promise as a potential treatment for addiction and other neurological disorders. Its specificity for GABA transaminase makes it a useful tool for studying the role of GABA in the brain, and its potential as a treatment for other disorders is an area of active research. While there are some limitations to its use in vivo, there is significant interest in developing more soluble analogs of this compound that can be administered more easily.

Méthodes De Synthèse

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 4-chlorobenzoic acid with cyclopentylamine, followed by cyclization of the resulting intermediate with 2-aminophenol. The final step involves the acylation of the resulting benzoxazole with a chloroformate derivative of cyclopentylamine.

Applications De Recherche Scientifique

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide has been extensively studied in preclinical models as a potential treatment for addiction, specifically for cocaine and alcohol addiction. It has been shown to inhibit the activity of an enzyme called GABA transaminase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity and has been implicated in addiction and other neurological disorders.

Safety and Hazards

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-N-cyclopentyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c20-14-8-5-12(6-9-14)18-16-11-13(7-10-17(16)22-24-18)19(23)21-15-3-1-2-4-15/h5-11,15H,1-4H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFRXMOWPRXWBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(7-Azabicyclo[2.2.1]heptan-7-ylmethyl)phenyl]ethanone](/img/structure/B2852208.png)

![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2852210.png)

![N-(2-fluorophenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2852215.png)

![2-(4-ethoxyphenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2852219.png)

![ethyl N-[(5-methylpyridin-2-yl)carbamothioyl]carbamate](/img/structure/B2852220.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-methoxybenzamide](/img/structure/B2852221.png)

![2-Chloro-N-[1-(1,3-oxazol-4-yl)propyl]acetamide](/img/structure/B2852226.png)